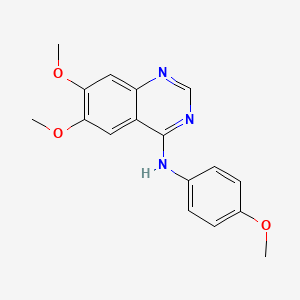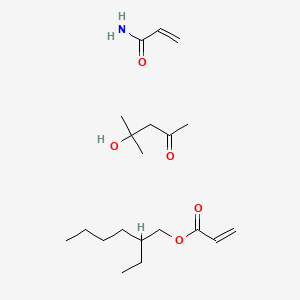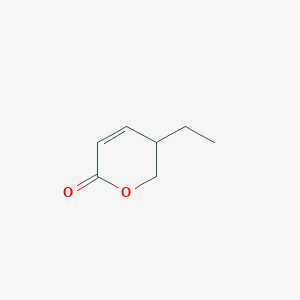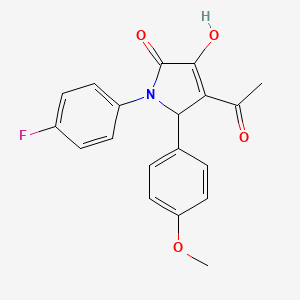![molecular formula C14H20N2O3 B14142121 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone CAS No. 166413-85-0](/img/structure/B14142121.png)
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by its indole structure, which is a common motif in many biologically active molecules.
Méthodes De Préparation
The synthesis of 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone typically involves the reaction of an indole derivative with 2,2-dimethoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone can be compared with other indole derivatives. Similar compounds include:
- 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]methanone
- 1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]propanone
These compounds share structural similarities but may differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
166413-85-0 |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
1-[5-(2,2-dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O3/c1-10(17)16-7-6-11-8-12(4-5-13(11)16)15-9-14(18-2)19-3/h4-5,8,14-15H,6-7,9H2,1-3H3 |
Clé InChI |
KHKVYVCKVQEMPI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC2=C1C=CC(=C2)NCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)


![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)

![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)

![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
